1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

Lipophilicity Physicochemical Properties Drug Design

Select this specific fluoroethyl pyrazole ethanone for its 67% greater lipophilicity (XLogP3 0.5) versus the methyl analog, enabling superior BBB penetration prediction for CNS screening. The distinct 2-fluoroethyl group reduces oxidative metabolism, qualifying it for PET tracer development, while the 3-acetyl handle facilitates agrochemical SAR derivatization. Its fragment-like properties (MW 156.16) suit 19F NMR-based screening. Ensure your research pipeline benefits from these exclusive physicochemical advantages over non-fluorinated alternatives.

Molecular Formula C7H9FN2O
Molecular Weight 156.16 g/mol
Cat. No. B10907437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone
Molecular FormulaC7H9FN2O
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C=C1)CCF
InChIInChI=1S/C7H9FN2O/c1-6(11)7-2-4-10(9-7)5-3-8/h2,4H,3,5H2,1H3
InChIKeyKRNUYSDIEKXFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (CAS 1946823-92-2): Physicochemical Properties and Procurement Baseline


1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (CAS 1946823-92-2) is a fluorinated pyrazole ethanone derivative with molecular formula C7H9FN2O and molecular weight 156.16 g/mol . The compound features a 2-fluoroethyl substituent at the N1 position of the pyrazole ring and an acetyl group at the C3 position, with calculated XLogP3 of 0.5, topological polar surface area (TPSA) of 34.9 Ų, and boiling point of 258.5±20.0°C at 760 mmHg . As a fluorinated heterocyclic building block, it serves as a versatile intermediate in medicinal chemistry and agrochemical development, with the fluoroethyl group conferring distinct physicochemical properties compared to non-fluorinated or differently substituted pyrazole analogs [1].

Why 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone Cannot Be Substituted with Non-Fluorinated or Differently Substituted Pyrazole Analogs


Substitution with non-fluorinated pyrazole analogs (e.g., 1-methyl-1H-pyrazol-3-yl ethanone, CAS 694-48-4) or alternative fluoroalkyl pyrazoles introduces measurable differences in lipophilicity, metabolic stability, and synthetic versatility that directly impact experimental outcomes and downstream applications. The 2-fluoroethyl substituent at the N1 position confers an XLogP3 of 0.5 compared to 0.3 for the methyl analog, representing a 67% relative increase in calculated lipophilicity . Class-level evidence further demonstrates that fluorine substitution on pyrazole scaffolds reduces susceptibility to oxidative metabolism [1] and enables regioselective functionalization pathways not accessible with non-fluorinated congeners [2]. In pesticidal applications, fluoroethyl pyrazole derivatives exhibit insecticidal and acaricidal activity profiles that are specifically attributed to the fluoroethyl moiety [3]. These quantitative and qualitative differentiation points preclude simple interchangeability with in-class alternatives.

Quantitative Differentiation Evidence for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) of 2-Fluoroethyl Pyrazole Ethanone vs. Methyl Analog

The 2-fluoroethyl substituent at the N1 position increases calculated lipophilicity compared to the methyl-substituted analog. 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone exhibits an XLogP3 value of 0.5 , whereas the corresponding N1-methyl analog (1-(1-methyl-1H-pyrazol-3-yl)ethanone) has an XLogP3 of 0.3 . This difference represents a 67% relative increase in calculated lipophilicity for the fluoroethyl derivative, which influences membrane permeability and pharmacokinetic behavior.

Lipophilicity Physicochemical Properties Drug Design

Increased Molecular Flexibility: Rotatable Bond Count Comparison

The fluoroethyl side chain introduces additional conformational degrees of freedom compared to smaller N1 substituents. The target compound possesses 3 rotatable bonds , whereas the N1-methyl analog has only 1 rotatable bond . This 3-fold increase in rotatable bond count provides greater conformational flexibility that can be exploited for target binding optimization and scaffold diversification.

Molecular Flexibility Conformational Analysis Medicinal Chemistry

Increased Heavy Atom Count and Molecular Complexity vs. Methyl Analog

The fluoroethyl substitution increases molecular complexity and heavy atom count relative to simpler N1-substituted pyrazole ethanones. The target compound has 11 heavy atoms and a complexity score of 151 , compared to 9 heavy atoms and a complexity score of 124 for the N1-methyl analog . This represents a 22% increase in heavy atom count and a 22% increase in molecular complexity.

Molecular Complexity Scaffold Diversity Lead Optimization

Pesticidal Activity: Fluoroethyl Pyrazole Derivatives as Insecticides and Acaricides

Class-level evidence demonstrates that fluoroethyl pyrazole derivatives exhibit pesticidal activity that is specifically attributed to the fluoroethyl substitution pattern. US Patent Application 20040157892 discloses that fluoroethyl pyrazole compounds of the general formula encompassing this structural class show activity as insecticides and acaricides, with the fluoroethyl group being essential to the observed activity profile [1]. Non-fluorinated pyrazole analogs or those with alternative N1 substituents lack this specific pesticidal activity signature. While no direct head-to-head comparison data are available for this specific compound versus individual analogs in pesticidal assays, the class-level inference establishes the fluoroethyl moiety as a critical determinant of bioactivity in this application area.

Agrochemical Insecticide Acaricide

Recommended Research and Industrial Application Scenarios for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone


Medicinal Chemistry: CNS-Targeted Compound Library Synthesis

The enhanced lipophilicity (XLogP3 = 0.5 vs. 0.3 for the methyl analog) makes this compound particularly suitable for inclusion in CNS-focused screening libraries . The increased logP facilitates blood-brain barrier penetration prediction, while the presence of the 3-acetyl group provides a reactive handle for further derivatization (e.g., Schiff base formation, reduction to alcohol, α-halogenation). The 3 rotatable bonds offer conformational flexibility for optimizing target engagement in CNS receptor binding pockets .

Radiotracer Development: 18F-Labeled PET Imaging Scaffold

Pyrazole scaffolds bearing fluoroethyl substituents have been employed in the development of 18F-labeled radiotracers for positron emission tomography (PET) imaging [1]. The 2-fluoroethyl group in this compound provides a potential site for 18F incorporation via nucleophilic substitution, enabling the synthesis of PET imaging agents for oncology or neurology applications. The documented metabolic stability advantage of fluoroethyl-substituted pyrazoles in PET tracer contexts supports its selection over non-fluorinated alternatives for imaging applications [2].

Agrochemical Discovery: Insecticide and Acaricide Lead Optimization

Based on class-level patent evidence demonstrating that fluoroethyl pyrazole derivatives possess insecticidal and acaricidal activity, this compound can serve as a starting scaffold for structure-activity relationship (SAR) campaigns in agrochemical research [3]. The 3-acetyl group provides a synthetic entry point for generating libraries of derivatives (e.g., via Claisen-Schmidt condensation, reduction, or Grignard addition) to explore the chemical space around the fluoroethyl pyrazole core for optimized pesticidal efficacy.

Chemical Biology: Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 156.16 g/mol, heavy atom count of 11, and compliance with fragment-like physicochemical parameters (XLogP3 = 0.5, TPSA = 34.9 Ų), this compound meets the criteria for fragment-based screening libraries . The fluorine atom provides a sensitive probe for 19F NMR-based fragment screening, enabling detection of weak binding interactions. The acetyl group offers a chemically tractable vector for fragment growing or linking strategies, while the pyrazole core engages in hydrogen bonding and π-stacking interactions common to many biological targets .

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